molecular formula C9H12O3 B2769070 2-(3-Oxobutyl)cyclopentane-1,3-dione CAS No. 55790-67-5

2-(3-Oxobutyl)cyclopentane-1,3-dione

Cat. No. B2769070
CAS RN: 55790-67-5
M. Wt: 168.192
InChI Key: XRLGHWYZNGYZOW-UHFFFAOYSA-N
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Description

“2-(3-Oxobutyl)cyclopentane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 . It is an important intermediate in natural product chemistry .


Synthesis Analysis

The synthesis of “2-(3-Oxobutyl)cyclopentane-1,3-dione” involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water . This reaction yields “2-(3-Oxobutyl)cyclopentane-1,3-dione” as an important intermediate .


Molecular Structure Analysis

The molecular structure of “2-(3-Oxobutyl)cyclopentane-1,3-dione” includes a total of 27 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, and 3 ketones (aliphatic) .

Scientific Research Applications

Natural Product Chemistry: Synthesis of α-Cuparenone

2-(3-Oxobutyl)cyclopentane-1,3-dione serves as a crucial intermediate in natural product chemistry. Through a Michael addition reaction with methyl vinyl ketone in water, it yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (3). This compound plays a pivotal role in the synthesis of (±)-α-cuparenone , a natural product with diverse biological activities .

Medicinal Chemistry: Potential Drug Candidates

Researchers explore the pharmacological potential of 2-(3-oxobutyl)cyclopentane-1,3-dione derivatives. These compounds exhibit interesting properties, including anti-inflammatory, antioxidant, and antitumor effects. Further studies aim to optimize their structures for drug development .

Flavor and Fragrance Industry: Precursor for Odorants

Certain derivatives of 2-(3-oxobutyl)cyclopentane-1,3-dione contribute to the creation of fragrances and flavors. Chemists use them as precursors to synthesize odorants found in perfumes, cosmetics, and food products.

properties

IUPAC Name

2-(3-oxobutyl)cyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)2-3-7-8(11)4-5-9(7)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGHWYZNGYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxobutyl)cyclopentane-1,3-dione

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